molecular formula C14H10ClF3O2 B6382213 MFCD18315816 CAS No. 1261991-28-9

MFCD18315816

Cat. No.: B6382213
CAS No.: 1261991-28-9
M. Wt: 302.67 g/mol
InChI Key: ULXISYXLKFFOIN-UHFFFAOYSA-N
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Description

MFCD18315816 is a halogenated heterocyclic compound hypothesized to belong to the pyrrolo-triazine or pyrazole-pyridine family, based on structural analogs documented in the literature. These analogs typically exhibit moderate solubility, bioactivity in enzyme inhibition, and synthetic versatility, making them relevant to pharmaceutical and materials science research.

Properties

IUPAC Name

3-chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O2/c1-20-13-3-2-8(6-12(13)14(16,17)18)9-4-10(15)7-11(19)5-9/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXISYXLKFFOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686190
Record name 5-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-28-9
Record name 5-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18315816 involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation, followed by purification.

    Step 3: Final reaction to obtain this compound, often requiring [specific catalysts] and [temperature/pressure conditions].

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes:

    Continuous flow reactors: for efficient and consistent production.

    Automated systems: to monitor and control reaction parameters.

    Purification processes: such as crystallization or distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

MFCD18315816 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [oxidized products].

    Reduction: Can be reduced using [reducing agents] to yield [reduced products].

    Substitution: Participates in substitution reactions with [specific reagents], leading to [substituted products].

Common Reagents and Conditions

    Oxidation: Requires [oxidizing agents] such as [example] under [temperature/pressure conditions].

    Reduction: Utilizes [reducing agents] like [example] in [solvent] at [temperature].

    Substitution: Involves [reagents] such as [example] in [solvent] at [temperature].

Major Products

The major products formed from these reactions include [specific products], which are valuable intermediates in further chemical synthesis.

Scientific Research Applications

MFCD18315816 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Plays a role in biochemical assays and molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of [specific industrial products] due to its unique properties.

Mechanism of Action

The mechanism of action of MFCD18315816 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to [specific receptors]: and modulating their activity.

    Inhibiting [specific enzymes]: , leading to changes in [biochemical pathways].

    Activating [specific signaling pathways]: , resulting in [biological effects].

Comparison with Similar Compounds

Table 1. Structural Comparison of Key Analogs

Compound Core Structure Substituents Key Functional Groups
This compound (hypothetical) Pyrrolo-triazine Cl, N-methyl Chlorine, amine
CAS 918538-05-3 Pyrrolo[1,2-f][1,2,4]triazine 2,4-dichloro Triazine, pyrrole
CAS 1533-03-5 Trifluoromethyl ketone CF₃, aryl Ketone, fluoroalkyl

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